Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Antiproliferative activity HL-60 leukemia 6-unsubstituted dihydropyrimidine

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS 1240598-90-6; molecular formula C₁₃H₁₂N₂O₂S; MW 260.31) is a heterocyclic compound belonging to the 2-thioxo-1,2-dihydropyrimidine subclass. Unlike the vast majority of biologically studied dihydropyrimidines (DHPMs) produced via the Biginelli reaction—which bear a 6-methyl or 6-aryl substituent on a 1,2,3,4-tetrahydropyrimidine core—this compound is distinguished by the absence of a substituent at the 6-position and the presence of a C5–C6 endocyclic double bond (1,2-dihydropyrimidine oxidation state).

Molecular Formula C13H12N2O2S
Molecular Weight 260.31
CAS No. 1240598-90-6
Cat. No. B3018119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
CAS1240598-90-6
Molecular FormulaC13H12N2O2S
Molecular Weight260.31
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=S)N=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O2S/c1-2-17-12(16)10-8-14-13(18)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,18)
InChIKeyGVOKOZFJKLGVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS 1240598-90-6): Structural Identity, Class Assignment, and Procurement Context


Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS 1240598-90-6; molecular formula C₁₃H₁₂N₂O₂S; MW 260.31) is a heterocyclic compound belonging to the 2-thioxo-1,2-dihydropyrimidine subclass . Unlike the vast majority of biologically studied dihydropyrimidines (DHPMs) produced via the Biginelli reaction—which bear a 6-methyl or 6-aryl substituent on a 1,2,3,4-tetrahydropyrimidine core—this compound is distinguished by the absence of a substituent at the 6-position and the presence of a C5–C6 endocyclic double bond (1,2-dihydropyrimidine oxidation state) [1]. The 4-phenyl group and the 5-ethyl carboxylate ester are appended to a 2-thioxopyrimidine nucleus that has been implicated in kinesin Eg5 inhibition, L-type calcium channel modulation, and antiproliferative activity [2]. Commercially, the compound is offered at ≥97–98% purity by multiple specialty chemical suppliers and is positioned as a research-grade building block for medicinal chemistry and chemical biology applications .

Why Generic Dihydropyrimidine Interchange Fails for Ethyl 4-Phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS 1240598-90-6)


The dihydropyrimidine chemical space encompasses at least three structurally and functionally distinct subclasses that cannot be interchanged without altering biological and pharmacological outcomes: (i) 6-substituted 1,2,3,4-tetrahydropyrimidines (e.g., Monastrol, Dimethylenastron), (ii) 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-thiones/ones, and (iii) 1,2-dihydropyrimidines bearing a C5–C6 double bond [1]. The target compound belongs to the third subclass, which is synthetically inaccessible through the canonical Biginelli reaction and requires specialized AlCl₃-mediated three-component protocols [1]. Critically, Nishimura et al. (2020) demonstrated that 6-unsubstituted 2-thioxo-DHPMs (class 6) exhibit essentially negligible antiproliferative activity against HL-60 cells at 1,000 nM, whereas the corresponding 6-methyl derivative 16b achieves an IC₅₀ of 952 nM—a functional divergence driven solely by the presence or absence of the 6-methyl group [1]. Furthermore, the 2-thioxo (C=S) pharmacophore confers distinct Eg5 binding properties relative to 2-oxo (C=O) analogs; Monastrol (2-thioxo) was shown to be more active than its oxo-analogue against most cancer cell lines, confirming that sulfur-to-oxygen substitution is not pharmacologically silent [2]. These findings collectively preclude the assumption that any DHPM scaffold can serve as a drop-in replacement for another in target-engagement or phenotypic screening campaigns.

Quantitative Differentiation Evidence for Ethyl 4-Phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate vs. Closest Analogs


6-Unsubstituted vs. 6-Methyl Scaffold: Divergent Antiproliferative Activity in HL-60 Leukemia Cells

In a 2020 study by Nishimura et al., a panel of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-thiones (compounds 6a–6l, which include the 4-phenyl derivative 6g structurally analogous to the target compound) and 6-methyl derivatives (16a, 16b) were evaluated for antiproliferative effect against the human promyelocytic leukemia cell line HL-60 using an XTT assay at 1,000 nM [1]. The 6-unsubstituted 2-thioxo compounds (class 6) and 2-oxo compounds (class 7) showed weak activity, with none achieving meaningful growth inhibition at the tested concentration. In contrast, the 6-methyl-4-propyl derivative 16b demonstrated a clear dose–response relationship with an IC₅₀ of 952.2 nM (95% CI: 658.4–2428 nM; R² = 0.6679) as determined by Trypan Blue exclusion [1]. This represents a functional divergence of >1 log unit in potency attributable exclusively to 6-position substitution status. The target compound (CAS 1240598-90-6), as a 6-unsubstituted 1,2-dihydropyrimidine, occupies the low-baseline-activity scaffold space that is mechanistically distinct from 6-methyl congeners, making it valuable as a negative-control scaffold or as a starting point for C6 derivatization strategies that can tune activity from inactive to sub-micromolar.

Antiproliferative activity HL-60 leukemia 6-unsubstituted dihydropyrimidine scaffold comparison

2-Thioxo (C=S) vs. 2-Oxo (C=O) Pharmacophore: Differential Antiproliferative Activity Across Cancer Cell Lines

The presence of the 2-thioxo (C=S) group versus a 2-oxo (C=O) group in the dihydropyrimidine scaffold is not pharmacologically neutral. Russowsky et al. (2006) compared Monastrol (ethyl 6-methyl-4-(3-hydroxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and its direct oxo-analogue (oxo-monastrol) against a panel of human cancer cell lines including MCF-7 (breast), HT-29 (colon), NCI-H460 (lung), and UACC-62 (melanoma) [1]. Monastrol was more active than oxo-monastrol against all cell lines except HT-29, with the most pronounced differential observed in UACC-62 melanoma cells, confirming the importance of the sulfur atom for antiproliferative potency [1]. Separately, the comprehensive review by Kaur et al. (2017) and the Eg5 structural biology study by Kaan et al. (2010) establish that the 2-thioxo group participates in key hydrogen-bonding and hydrophobic interactions within the allosteric binding pocket of kinesin Eg5, interactions that are compromised when sulfur is replaced by oxygen [2][3]. The target compound (CAS 1240598-90-6) retains the 2-thioxo functionality, making it pharmacophorically compatible with Eg5 binding in a way that 2-oxo analogs are not.

2-Thioxo pharmacophore Monastrol oxo-monastrol antiproliferative SAR

1,2-Dihydropyrimidine Oxidation State vs. 1,2,3,4-Tetrahydropyrimidine Core: Calcium Channel Modulation and Dual-Agent Design Potential

The oxidation state of the dihydropyrimidine ring fundamentally alters molecular geometry, conjugation, and biological target engagement. The target compound exists as a 1,2-dihydropyrimidine (C5–C6 double bond), which confers a planar, conjugated ring system distinct from the non-planar, chiral C4 center present in 1,2,3,4-tetrahydropyrimidines such as Monastrol [1]. Pérez-Melero and colleagues (2019) designed a series of 4-aryldihydropyrimidine-2-thiones—structurally analogous to the target compound—as dual Eg5 inhibitors and L-type calcium channel blockers [1]. Their lead compound 2 (4-(3-nitrophenyl) analog) demonstrated >90% vasorelaxation at 10⁻⁵ M in KCl-precontracted rat aorta rings and produced monopolar spindles characteristic of Eg5 inhibition in cell-based assays, confirming that the 4-aryl-2-thioxo-dihydropyrimidine core can simultaneously engage two therapeutically relevant targets [1]. Historically, 1,2-dihydropyrimidine-5-carboxylate esters were disclosed in US Patent 4,684,655 (Atwal, 1987) as calcium entry blocking vasodilators with antihypertensive utility, whereas the 1,2,3,4-tetrahydro series was later co-opted for Eg5 inhibition starting with Monastrol [2]. This lineage divergence means the target compound's oxidation state positions it closer to the calcium channel modulator pharmacophore than most Eg5-focused tetrahydropyrimidine probes.

1,2-Dihydropyrimidine calcium channel blocker Eg5 dual inhibitor vasorelaxation

DHFR Enzyme Inhibition: Quantitative Divergence Between 6-Methyl-Tetrahydropyrimidine and 6-Unsubstituted Scaffolds

BindingDB records provide quantitative enzyme inhibition data for ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 33458-26-3), the closest commercially available 6-methyl analog of the target compound [1]. Against human dihydrofolate reductase (DHFR), this 6-methyl analog exhibits an IC₅₀ of 580 nM using dihydrofolate as substrate (5 min pre-incubation) [1]. Against Cryptosporidium parvum recombinant DHFR, the IC₅₀ is 4,700 nM, and against Jack bean urease the Ki is 15,800 nM (IC₅₀ 35,600 nM) [1]. The target compound (CAS 1240598-90-6), lacking the 6-methyl group and possessing a 1,2-dihydropyrimidine rather than tetrahydropyrimidine core, presents a structurally distinct geometry at the C5–C6 region that is predicted to alter DHFR active-site complementarity [2]. Although direct DHFR inhibition data for the target compound are not publicly available, the scaffold divergence at the 6-position is known to be a critical determinant of DHFR binding from crystallographic studies of pyrimidine-based antifolates, where the C6 substituent occupies a hydrophobic pocket adjacent to the nicotinamide binding site [2].

Dihydrofolate reductase DHFR inhibition 6-methyl-tetrahydropyrimidine enzymatic assay

Synthetic Accessibility and 6-Position Derivatization Latency: Unique Value of the 6-Unsubstituted Scaffold

The canonical Biginelli reaction—condensation of an aldehyde, a β-ketoester, and urea/thiourea—inherently installs a 6-methyl (or 6-aryl) group from the β-ketoester component, making 6-unsubstituted DHPMs inaccessible by this route [1]. Nishimura et al. (2020) established that 6-unsubstituted 2-thioxo-DHPMs can only be obtained via a specialized three-component reaction employing ethyl 3-dimethylaminoacrylate as the C5–C6 fragment source, catalyzed by 20 mol% anhydrous AlCl₃ in DMF at 110 °C, achieving 58–95% yields depending on the aldehyde [1]. The 4-phenyl derivative 6g (directly analogous to the target compound) was obtained in 84% yield under these optimized conditions [1]. Critically, the 2-thioxo group at C2 of 6-unsubstituted DHPMs can be chemoselectively transformed: S-methylation followed by N-Boc protection and substitution with primary amines yields hitherto inaccessible 6-unsubstituted 2-aminodihydropyrimidines (compounds 8a–8c), a transformation that is not feasible with 6-substituted analogs due to competing reactivity [1]. This establishes the target compound as a privileged intermediate for generating three distinct 2-heteroatom (S, O, N) substituted 6-unsubstituted libraries from a single precursor—a synthetic divergence not available from the 6-methyl-tetrahydropyrimidine series.

6-Unsubstituted dihydropyrimidine synthesis AlCl₃-mediated Biginelli scaffold derivatization chemical biology tool

Optimal Research and Industrial Application Scenarios for Ethyl 4-Phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS 1240598-90-6)


Dual-Target Eg5/Calcium Channel Drug Discovery: Hit-Finding with a 4-Aryl-2-thioxo-1,2-dihydropyrimidine Core

As demonstrated by Pérez-Melero et al. (2019), 4-aryldihydropyrimidine-2-thiones bearing the same core scaffold as the target compound can function as dual Eg5 kinesin inhibitors and L-type calcium channel blockers [1]. The target compound provides an unsubstituted 6-position for structure–activity relationship (SAR) exploration. Research groups pursuing multi-target anticancer agents can use this compound as a starting scaffold for parallel optimization of both Eg5 inhibition (monitored via monopolar spindle formation in HeLa cells) and calcium channel blockade (measured via KCl-precontracted aorta ring vasorelaxation). The 4-phenyl group can be systematically varied to substituted phenyl, heteroaryl, or alkyl groups following the synthetic protocol of Nishimura et al. (2020), which demonstrated broad aldehyde scope (4-Cl, 3-Cl, 4-Br, 4-CF₃, 4-NO₂, 3-OH, 4-OCH₃, 4-CH₃, cyclohexyl, n-propyl) in 58–95% yields [2].

Chemical Biology Tool Compound: 6-Unsubstituted Negative Control for DHPM Phenotypic Screening

The data from Nishimura et al. (2020) establish that 6-unsubstituted 2-thioxo-DHPMs (class 6) exhibit weak/negligible antiproliferative activity in HL-60 cells at 1,000 nM, whereas the corresponding 6-methyl derivative 16b achieves an IC₅₀ of 952 nM [2]. This functional dichotomy makes the target compound an ideal negative-control scaffold in phenotypic screening cascades where 6-methyl-DHPMs serve as positive controls. By comparing the target compound (6-unsubstituted, inactive baseline) against its 6-methyl congener (CAS 33458-26-3, DHFR IC₅₀ = 580 nM [3]), researchers can deconvolve whether observed cellular phenotypes are driven by 6-position-dependent target engagement (e.g., DHFR, Eg5) or by scaffold-wide properties such as membrane permeability or non-specific cytotoxicity.

Diversifiable Library Synthesis: Single-Precursor Access to 2-Thioxo, 2-Oxo, and 2-Amino 6-Unsubstituted Dihydropyrimidine Libraries

The target compound's 2-thioxo group serves as a chemical handle for generating three distinct chemotypes from a single synthetic intermediate, as established by Nishimura et al. (2020) [2]. Using the target compound (or its close 4-aryl analogs), researchers can: (i) retain the 2-thioxo group for sulfur-directed biological screening; (ii) employ urea in place of thiourea during the three-component reaction to access 2-oxo derivatives (compounds 7a–7c, 71–94% yields); or (iii) perform S-methylation (MeI/Et₃N), N-Boc protection (NaH/Boc₂O), and amine substitution (RNH₂/PPTS) to generate 2-amino derivatives (compounds 8a–8c) [2]. This single-precursor-to-library strategy is uniquely enabled by the 6-unsubstituted scaffold and cannot be replicated with 6-methyl-DHPMs.

Cardiovascular Research: Calcium Channel Blocker Pharmacophore Exploration

US Patent 4,684,655 (Atwal et al., 1987) explicitly claims 1,2-dihydropyrimidine-5-carboxylate esters—including the 1,2-dihydropyrimidine oxidation state of the target compound—as calcium entry blocking vasodilators with antihypertensive utility [4]. The patent further describes formulation of these compounds at 10–500 mg per unit dose with pharmaceutically acceptable carriers for oral or parenteral administration [4]. Academic and industrial cardiovascular research groups can employ the target compound as a prototype for exploring structure–activity relationships at the 4-aryl and 5-ester positions, with vasorelaxation activity quantifiable via the KCl-precontracted rat aorta ring assay (benchmark: Compound 2 from Pérez-Melero 2019 achieving >90% relaxation at 10⁻⁵ M [1]).

Quote Request

Request a Quote for Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.